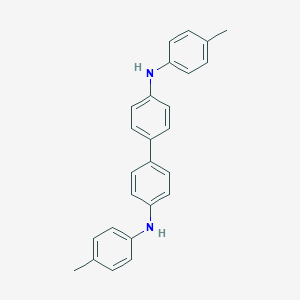

N,N'-Di-p-tolylbenzidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-Di-p-tolylbenzidine is a useful research compound. Its molecular formula is C26H24N2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

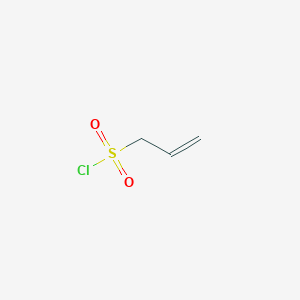

Organic Electronics and Material Science

Thermally Induced Crystallization and Film Microstructure

The thermally induced crystallization behavior of N,N,N',N'-tetra-p-tolyl-benzidine (TTB) was investigated, showing its potential in altering film microstructure and enhancing hole mobility in organic electronics. The study found that annealing TTB can lead to a significant increase in hole mobility, making it a promising material for organic semiconductor applications (Ma et al., 2014).

Electrochromic Smart Windows

Another application involves the use of N,N,N',N'-tetraphenylbenzidine derivatives in electrochromic devices for smart windows. These compounds, when combined with tungsten trioxide, offer high adjustment ability for visible and near-infrared light, transitioning from transparent to black, which could be revolutionary for energy-saving applications in buildings (Zeng et al., 2021).

Chemical Synthesis and Catalysis

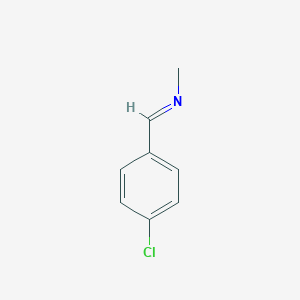

Aza-Pinacol Rearrangement

In chemical synthesis, N,N'-Di-p-tolylbenzidine has been used in the study of aza-pinacol rearrangement, showcasing its potential in the synthesis of complex organic molecules. This process involves the catalytic rearrangement of aziridines to imines, providing a pathway for the synthesis of N-tosylimines from di-, tri-, and tetra-substituted N-tosylaziridines under mild conditions (Sugihara et al., 2002).

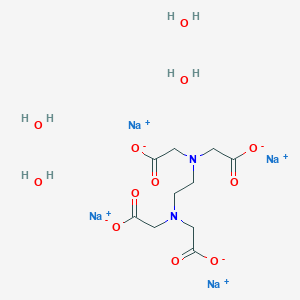

Peroxidase-Like Activity for Biosensing

this compound analogs have been incorporated into CuO nanocomposites to enhance their peroxidase-like activity, which is beneficial for the visual biosensing of hydrogen peroxide (H2O2) and glucose. This novel application demonstrates the potential of this compound derivatives in creating sensitive and selective biosensors for medical and environmental monitoring (Chen et al., 2017).

特性

IUPAC Name |

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJJGHTTBDCIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596870 |

Source

|

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-61-2 |

Source

|

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?

A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.

Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?

A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)